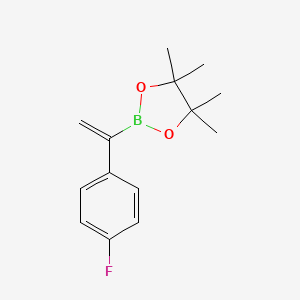

2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is bonded to a vinyl group and a 4-fluorophenyl group. The presence of the boron atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes. One common method is the reaction of 4-fluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the vinyl group of the boronate and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).

Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon), and reaction times ranging from a few hours to overnight.

Major Products

The major products of these reactions are typically biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs, which can exhibit unique biological activities.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate reacts with the palladium complex, transferring the vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling, but lacks the vinyl group.

Vinylboronic Acid: Similar in structure but does not have the 4-fluorophenyl group.

4-Fluorophenylboronic Acid: Contains the 4-fluorophenyl group but lacks the vinyl group.

Uniqueness

2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the vinyl and 4-fluorophenyl groups, which provide distinct reactivity and selectivity in cross-coupling reactions. This dual functionality makes it a versatile reagent in organic synthesis, allowing for the formation of complex molecular architectures .

Actividad Biológica

2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 850567-55-4) is a boron-containing compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development and its mechanisms of action.

The compound has the following chemical characteristics:

- Molecular Formula : C14H18BFO

- Molecular Weight : 248.10 g/mol

- Physical State : Liquid at room temperature

- Purity : Greater than 98% .

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions and its role as a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical pathways.

Key Mechanisms:

- Arylboronic Acid Reactivity : The compound can undergo Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of biaryl compounds that have significant pharmaceutical relevance.

- Targeting Enzymatic Pathways : Boron-containing compounds can inhibit certain enzymes by forming stable complexes with their active sites. This property is crucial for designing inhibitors for various therapeutic targets.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties through the inhibition of cancer cell proliferation and induction of apoptosis. In particular:

- Mechanism : The compound may interfere with signaling pathways involved in cell cycle regulation and apoptosis.

- Case Studies : In vitro studies have shown that derivatives of boronic acids can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

Antimicrobial Properties

Boronic acids have been recognized for their antimicrobial activities. The specific compound may show effectiveness against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Neuroprotective Effects

Emerging studies suggest that certain boron compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H18BFO |

| Molecular Weight | 248.10 g/mol |

| CAS Number | 850567-55-4 |

| Purity | >98% |

| Physical State | Liquid |

Research Findings

- In Vitro Cell Studies : Several studies have demonstrated the efficacy of boronic acid derivatives in inhibiting cancer cell growth. For instance, a study reported that treatment with a related boronic acid led to a significant reduction in MCF-7 cell viability by approximately 70% after 48 hours .

- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects involves modulation of key signaling pathways such as PI3K/Akt and MAPK pathways. This modulation leads to altered expression of genes involved in cell survival .

- Synergistic Effects : When combined with conventional chemotherapeutic agents like doxorubicin or cisplatin, boronic acid derivatives have shown enhanced cytotoxicity against resistant cancer cell lines .

Propiedades

IUPAC Name |

2-[1-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO2/c1-10(11-6-8-12(16)9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNROZDXKAQJDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660324 | |

| Record name | 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-55-4 | |

| Record name | 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.